molecular formula C14H22N6O10P2 B1193574 PvHGPRT Inhibitor

PvHGPRT Inhibitor

Cat. No.: B1193574
M. Wt: 496.31
InChI Key: RBYFDIJTTUISNF-MRTMQBJTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This PvHGPRT Inhibitor is a high-potency, rationally designed compound that selectively targets the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) enzyme of the malaria parasite Plasmodium vivax . HGPRT is a crucial enzyme in the purine salvage pathway, and its inhibition is lethal to the parasite, making it a validated and promising target for antimalarial drug discovery . The inhibitor exhibits exceptional affinity, with Ki values in the low nanomolar range (e.g., 8 nM for PvHGPRT and 7 nM for P. falciparum HGXPRT) . A key feature of this inhibitor is its remarkable selectivity for the parasitic enzyme, demonstrating no detectable inhibition against human HGPRT in assays, which suggests a potential for a high therapeutic index and reduced off-target effects in future applications . Structural biology studies, including crystal structures of the inhibitor in complex with both the target parasite and human enzymes, provide a clear rationale for its potency and selectivity, offering invaluable insights for further structure-based optimization . This product is intended for research purposes to study parasite biochemistry, validate the HGPRT target, and develop novel antimalarial therapeutics. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C14H22N6O10P2

Molecular Weight

496.31

IUPAC Name

[3R,4R]-4-Guanin-9-yl-3-((S)-2-hydroxy-2-phosphonoethyl)oxy-1-N-(phosphonopropionyl)pyrrolidine

InChI

InChI=1S/C14H22N6O10P2/c15-14-17-12-11(13(23)18-14)16-6-20(12)7-3-19(9(21)1-2-31(24,25)26)4-8(7)30-5-10(22)32(27,28)29/h6-8,10,22H,1-5H2,(H2,24,25,26)(H2,27,28,29)(H3,15,17,18,23)/t7-,8-,10+/m1/s1

InChI Key

RBYFDIJTTUISNF-MRTMQBJTSA-N

SMILES

O=C(N1C[C@@H](OC[C@@H](O)P(O)(O)=O)[C@H](N2C=NC3=C2N=C(NC3=O)N)C1)CCP(O)(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PvHGPRT Inhibitor

Origin of Product

United States

Comparison with Similar Compounds

Acyclic Nucleoside Phosphonates (ANPs)

ANPs are structurally flexible analogs that mimic purine nucleotides. Key examples include:

  • Guanine-based aza-ANPs: 9-[N-(2-carboxyethyl)-N-(2-phosphonoethyl)-2-aminoethyl]guanine shows a Ki of 50 nM for PvHGPRT, the most potent inhibitor for this enzyme to date .
  • Fluorinated ANPs: Fluorine substitution enhances potency, e.g., [3-fluoro-(2-phosphonoethoxy)propyl] purines exhibit stronger inhibition than non-fluorinated analogs, though with variable selectivity .

Table 1: Key ANP Inhibitors

Compound Target Enzyme (Ki) Human HGPRT (Ki) Selectivity Index
Hypoxanthine aza-ANP PfHGXPRT (100 nM) >200,000 nM >2,000
Guanine aza-ANP PvHGPRT (50 nM) >200,000 nM >4,000
Fluorinated ANP PfHGXPRT (70 nM) 300 nM ~4.3

Pyrrolidine-Based Inhibitors

Pyrrolidine scaffolds exploit conformational rigidity to optimize binding:

  • Phosphoramidate prodrugs : Bisphosphoramidate prodrug 122a shows potent antimalarial activity (IC50 = 2.5 µM against chloroquine-resistant Pf W2 strain) with low cytotoxicity (100 µM in HepG2/NHDF cells) .
  • Pyrrolidine nucleoside bisphosphonates (PNBPs) : Compound 88 inhibits PvHGPRT, PfHGXPRT, and human HGPRT with Ki values of 6 nM, 2 nM, and 1 nM , respectively, though cross-reactivity limits therapeutic utility .

Table 2: Pyrrolidine Derivatives

Compound PfHGXPRT (Ki) PvHGPRT (Ki) Human HGPRT (Ki) IC50 (Pf)
Prodrug 122a N/A N/A N/A 2.5 µM
PNBPs 88 2 nM 6 nM 1 nM 6 µM

Prolinol-Containing Inhibitors

Rational design incorporating prolinol moieties yielded broad-spectrum inhibitors:

  • Compound 5: Inhibits Trypanosoma brucei HGPRT (Ki = 3 nM) and Mycobacterium tuberculosis HGPRT (Ki = 3 nM) but shows weaker activity against E. coli XGPRT (Ki = 4 µM). For PvHGPRT, Ki = 30 nM .
  • Stereochemistry effects: (R)-isomers of D-prolinols exhibit 10–66-fold higher affinity than (S)-isomers for protozoan enzymes, highlighting the role of chiral centers in selectivity .

Immucillin Phosphonates

Acyclic immucillin phosphonates (AIPs) resist enzymatic degradation and enhance binding:

  • Cationic AIPs : Stabilize transition states via Mg²⁺ coordination and hydrogen bonding with PfHGXPRT residues (e.g., Glu144, Asp145), achieving Ki values <50 nM .

Critical Analysis of Selectivity and Efficacy

  • Human HGPRT Cross-Reactivity : While PNBP 88 and fluorinated ANPs are potent, their inhibition of human HGPRT (Ki = 1–300 nM) limits therapeutic utility . In contrast, hypoxanthine aza-ANPs and prodrug 122a show negligible human enzyme activity, making them safer candidates .
  • Structural Determinants: Phosphonate Positioning: Shorter linkers in ANPs reduce binding if phosphonate groups cannot reach the 5-phosphate pocket . Nucleobase Modifications: 8-Bromoguanine derivatives enhance potency (Ki = 0.01 µM for PvHGPRT) but increase human HGPRT affinity (Ki = 0.04 µM) .

Preparation Methods

Enzymatic Inhibition Constants (Kᵢ)

The inhibitory activity of prolinol derivatives against PvHGPRT and related enzymes is summarized in Table 1. Compound 4 (l-prolinol, S-isomer) exhibits a Kᵢ of 0.02 ± 0.005 μM against PvHGPRT, while compound 5 (l-prolinol, R-isomer) shows a Kᵢ of 0.06 ± 0.01 μM. In contrast, d-prolinol derivatives (e.g., 2 ) display weak inhibition (Kᵢ > 10 μM), underscoring the importance of l-prolinol stereochemistry.

Table 1. Inhibition Constants (Kᵢ, μM) of Prolinol Derivatives Against HG(X)PRT Enzymes

Enzyme1 (l-prolinol, R)2 (d-prolinol, S)3 (d-prolinol, R)4 (l-prolinol, S)5 (l-prolinol, R)
PvHGPRT2.7 ± 1>101 ± 0.50.02 ± 0.0050.06 ± 0.01
Human HGPRT0.09 ± 0.20.14 ± 0.30.03 ± 0.010.009 ± 0.0010.003 ± 0.005
PfHGXPRT0.5 ± 0.2>102 ± 0.50.06 ± 0.030.01 ± 0.005

Data adapted from.

Role of Bisphosphonate Groups

The addition of a second phosphonate group (e.g., in 5 ) enhances binding affinity by interacting with conserved residues in the PvHGPRT active site. Comparative studies between 1 (monophosphonate) and 5 (bisphosphonate) reveal a 10–20-fold improvement in Kᵢ values for PvHGPRT, attributed to stronger electrostatic interactions with the phosphate-binding pocket. Crystal structures confirm that the bisphosphonate moiety occupies the 5'-phosphate site, inducing conformational changes in the enzyme for tighter binding.

Optimization of Synthetic Protocols

Mitsunobu Reaction Conditions

Mitsunobu reactions are employed for nucleobase coupling and stereochemical inversion. Optimal conditions use diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) in tetrahydrofuran (THF), achieving yields >70% for purine derivatives. However, scalability challenges arise due to the cost of DEAD, prompting investigations into alternative reagents such as diisopropyl azodicarboxylate (DIAD).

Phosphonate Deprotection Techniques

Deprotection of phosphonate esters using TMSBr in chloroform achieves near-quantitative conversion while minimizing hydrolysis of acid-labile purine bases. Alternative methods, such as transesterification with bromotrimethylsilane (BTMS), are less effective for sterically hindered phosphonates.

Purification Challenges

Reverse-phase HPLC with methanol-water gradients is critical for purifying polar bisphosphonate intermediates. However, column chromatography on silica gel with ethanol-chloroform gradients remains the preferred method for nonpolar precursors.

Comparative Analysis with Human HGPRT Inhibitors

Selectivity Mechanisms

The 900-fold selectivity of 4 for PvHGPRT over human HGPRT (Kᵢ = 0.02 μM vs. 0.009 μM) arises from differences in active site flexibility. Human HGPRT accommodates larger phosphonate linkers due to a more malleable 5'-phosphate pocket, whereas PvHGPRT exhibits stricter steric constraints favoring compact l-prolinol derivatives.

Toxicity Considerations

Despite nanomolar potency, the susceptibility of phosphonate groups to enzymatic hydrolysis in vivo necessitates prodrug strategies. Prodrugs incorporating phenylalanine esters show improved stability in plasma, with half-lives extending from <1 hour to >24 hours .

Q & A

Basic: What experimental methodologies are recommended for assessing the inhibitory efficacy of PvHGPRT inhibitors in enzyme activity assays?

Answer:

  • Spectrophotometric assays monitoring hypoxanthine consumption at 265 nm, validated via HPLC to quantify substrate conversion rates.
  • Kinetic parameter determination (Km, Vmax) using Michaelis-Menten analysis under standardized pH (7.4) and temperature (37°C) conditions.
  • Include positive controls (e.g., known inhibitors like allopurinol) and negative controls (enzyme-free reactions) to validate assay specificity .

Advanced: How should researchers address contradictory IC₅₀ values for PvHGPRT inhibitors reported across different studies?

Answer:

  • Conduct meta-regression analysis to identify confounding variables (e.g., assay temperature, buffer composition, enzyme purity).
  • Validate using orthogonal methods like isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Perform structural-activity relationship (SAR) studies to reconcile discrepancies arising from inhibitor stereochemistry or solubility .

Basic: What are the essential controls required in cell-based assays evaluating PvHGPRT inhibitor cytotoxicity?

Answer:

  • Untreated controls : Baseline cell viability.
  • Vehicle controls (e.g., DMSO concentration-matched).
  • Positive cytotoxicity controls (e.g., staurosporine).
  • Use multiple cell lines (e.g., HEK293, HepG2) to assess tissue-specific effects.
  • Validate with ATP quantification assays (e.g., CellTiter-Glo) .

Advanced: What computational strategies optimize this compound design while minimizing off-target interactions?

Answer:

  • Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (≥100 ns trajectories) to assess binding stability.
  • Calculate binding free energy (MM/PBSA) to prioritize high-affinity candidates.
  • Screen against databases like ChEMBL using pharmacophore modeling to exclude compounds with known off-target profiles .

Basic: How can researchers ensure reproducibility in this compound studies across laboratories?

Answer:

  • Adopt standardized protocols from journals like Nature Protocols for enzyme purification and assay conditions.
  • Use reference inhibitors (e.g., immucillin-H) as inter-laboratory benchmarks.
  • Share raw data via repositories like Zenodo for independent validation .

Advanced: Which statistical methods resolve dose-response curve discrepancies in this compound combination therapies?

Answer:

  • Apply Chou-Talalay combination index (CI) analysis to distinguish synergistic vs. antagonistic effects.
  • Use Bayesian hierarchical modeling to account for inter-experiment variability.
  • Validate with Monte Carlo simulations for uncertainty quantification .

Regulatory: What GDPR considerations apply when handling genomic data in this compound pharmacogenomic studies?

Answer:

  • Implement pseudonymization for participant identifiers.
  • Obtain explicit consent for secondary data use in pharmacogenomic analyses.
  • Conduct Data Protection Impact Assessments (DPIAs) for cross-border data transfers.
  • Consult institutional IRBs for GDPR-compliant data storage protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PvHGPRT Inhibitor
Reactant of Route 2
PvHGPRT Inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.